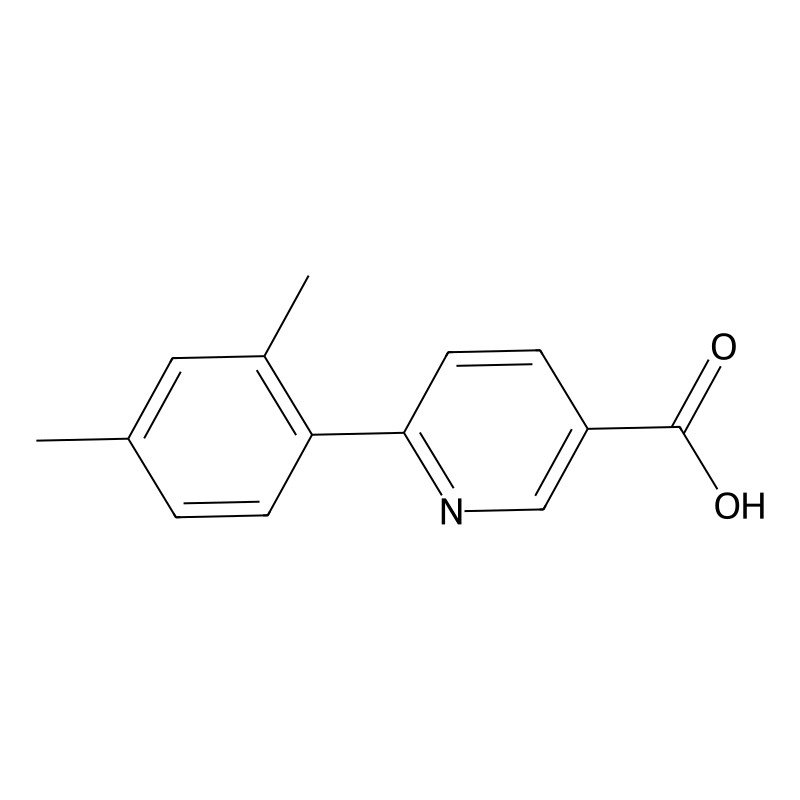

6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(2,4-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a 2,4-dimethylphenyl group attached to the sixth position of the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 215.25 g/mol

The compound's unique structural features contribute to its interactions with biological systems, making it a subject of interest in drug discovery and development.

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or similar reducing agents, yielding reduced derivatives.

- Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

- Hydrolysis: The amide bond (if present) can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines .

Research indicates that 6-(2,4-Dimethylphenyl)nicotinic acid exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to interact with nicotinic acetylcholine receptors. These interactions suggest that the compound may have implications in treating neurological disorders and conditions involving inflammation . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological studies.

The synthesis of 6-(2,4-Dimethylphenyl)nicotinic acid typically involves:

- Coupling Reaction: The reaction between 2,4-dimethylaniline and nicotinic acid is commonly employed. This reaction often requires a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the desired amide bond.

- Reaction Conditions: The synthesis is generally conducted under inert atmosphere conditions using solvents like dichloromethane to optimize yield and purity .

- Alternative Methods: Recent studies have explored environmentally friendly synthesis routes that eliminate the need for solvents and catalysts, focusing on more sustainable practices in chemical production .

6-(2,4-Dimethylphenyl)nicotinic acid has various applications in medicinal chemistry:

- Pharmaceutical Development: Its potential as an anti-inflammatory and neuroprotective agent makes it a candidate for drug development aimed at treating conditions such as arthritis and neurodegenerative diseases.

- Research Tool: The compound serves as a valuable tool in studying nicotinic receptor interactions and their roles in various physiological processes .

Interaction studies have demonstrated that 6-(2,4-Dimethylphenyl)nicotinic acid can bind to specific molecular targets within biological systems. These interactions may modulate enzymatic activities or receptor functions, leading to therapeutic effects such as anti-inflammatory actions. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .

Several compounds share structural similarities with 6-(2,4-Dimethylphenyl)nicotinic acid, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-[(3,4-Dimethylphenyl)amino]nicotinic acid | Similar amine substitution on nicotinic acid | Different substitution pattern affecting activity |

| Niflumic acid | Contains a pyridine core; non-steroidal anti-inflammatory | Known COX inhibitor |

| 2-Amino-5-arylazo-nicotinic acids | Azo group substitution; potential COX inhibitors | Variability in aryl group influences activity |

These compounds exhibit varying degrees of biological activity and pharmacological profiles, making them suitable for comparison in drug development contexts. The unique positioning of the dimethylphenyl group in 6-(2,4-Dimethylphenyl)nicotinic acid may influence its specific interactions and efficacy compared to these related compounds .